2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide
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Overview
Description
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro group, a dioxido-dihydrothiophenyl moiety, a fluoro group, and a p-tolyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide typically involves multiple steps, including the introduction of the chloro, fluoro, and p-tolyl groups onto the benzamide core. Common synthetic routes may include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.
Acylation: Acylation of the amine to form the benzamide core.
Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.
Sulfonation: Formation of the dioxido-dihydrothiophenyl moiety through sulfonation and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxido-dihydrothiophenyl moiety.
Reduction: Reduction reactions may target the chloro and fluoro groups, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluoro, and dioxido-dihydrothiophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)acetamide
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide
Uniqueness
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds lacking this group.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S/c1-12-5-7-13(8-6-12)21(14-9-10-25(23,24)11-14)18(22)17-15(19)3-2-4-16(17)20/h2-10,14H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGTZWUQDCGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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